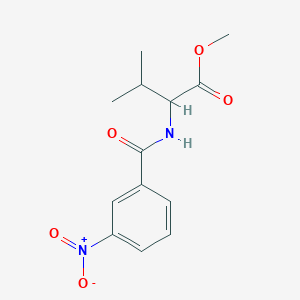

![molecular formula C8H9N3O2S B5061232 2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)

2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione” is a compound that belongs to the class of [1,3,4]thiadiazolo[3,2-a]pyrimidines . This class of compounds has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been achieved through a one-pot three-component fusion reaction . This involves the reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Molecular Structure Analysis

The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Chemical Reactions Analysis

The chemical reactions involving [1,3,4]thiadiazolo[3,2-a]pyrimidines have been studied. For instance, the reaction with carbon disulfide forms the corresponding sulfides depending on the molar ratio between the compound, CS2, and the alkali .Mécanisme D'action

While the specific mechanism of action for “2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione” is not mentioned in the retrieved papers, a series of [1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) .

Orientations Futures

The [1,3,4]thiadiazolo[3,2-a]pyrimidines have found numerous applications in medicinal chemistry . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These suggest potential future directions for the study and application of “2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione”.

Propriétés

IUPAC Name |

2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-4(2)7-10-11-6(13)3-5(12)9-8(11)14-7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSAHBFAZBHTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C(=O)CC(=O)N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

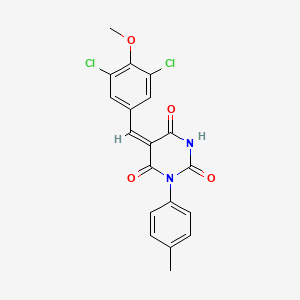

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-6-methyl-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5061161.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5061162.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)

![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5061170.png)

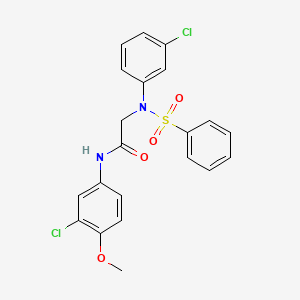

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)

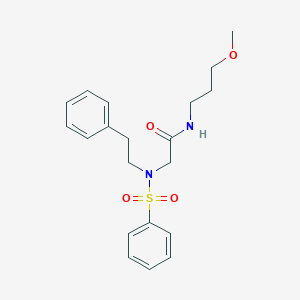

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)

![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)